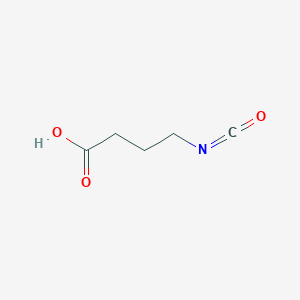

4-Isocyanatobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanatobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-6-3-1-2-5(8)9/h1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRKEAGRGSMYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-Isocyanatobutanoic Acid Architectures

The following technical guide details the chemical architecture, synthesis, and applications of 4-Isocyanatobutanoic acid derivatives, specifically focusing on the critical distinction between the unstable free acid and its practical surrogate, Ethyl 4-isocyanatobutyrate .

Functional Linkers in Bioconjugation and Polymer Science

Executive Summary

4-Isocyanatobutanoic acid represents a chemical paradox in drug development: while its structure offers an ideal heterobifunctional linker (combining an electrophilic isocyanate with a nucleophilic carboxyl), the free acid is chemically transient. It spontaneously cyclizes to form 2-pyrrolidone , releasing carbon dioxide. Consequently, the field relies exclusively on stable ester derivatives, primarily Ethyl 4-isocyanatobutyrate (CAS 106508-62-7) . This guide provides a rigorous analysis of this instability, the synthesis of the stable ester, and its critical role as a spacer in Antibody-Drug Conjugates (ADCs) and nanoparticle surface engineering.

Part 1: Molecular Architecture & The Stability Paradox

To utilize this moiety effectively, researchers must understand why the free acid cannot be isolated and how the ester form resolves this stability challenge.

1.1 The Cyclization Mechanism

The free acid form of 4-isocyanatobutanoic acid contains both a reactive isocyanate group (

-

Step 1: The carboxylic oxygen attacks the isocyanate carbon.

-

Step 2: A mixed carbamic-carboxylic anhydride intermediate forms.

-

Step 3: This intermediate is unstable and decarboxylates (losses

). -

Result: The molecule cyclizes to form the stable lactam, 2-pyrrolidone .

1.2 Physicochemical Profile (The Practical Reagent)

Because of the cyclization described above, commercial "4-isocyanatobutanoic acid" is almost exclusively supplied as the Ethyl Ester .

| Property | Data (Ethyl 4-isocyanatobutyrate) |

| CAS Number | 106508-62-7 |

| Molecular Formula | |

| Molecular Weight | 157.17 g/mol |

| Boiling Point | 214 °C (lit.)[1] |

| Density | 1.065 g/mL at 25 °C |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in Toluene, THF, DCM; Reacts with Water |

| Storage | 2-8°C, under Argon/Nitrogen (Moisture Sensitive) |

Part 2: Synthetic Routes & Production[2][3]

The synthesis of the ethyl ester avoids the unstable acid intermediate by utilizing a protected precursor (GABA ethyl ester).

2.1 Synthesis Protocol: Phosgenation of GABA Ester

The standard industrial route involves the phosgenation of Ethyl 4-aminobutyrate (derived from

Reagents:

-

Precursor: Ethyl 4-aminobutyrate hydrochloride.

-

Reagent: Triphosgene (solid phosgene substitute) or Phosgene gas.

-

Solvent: Anhydrous Toluene or Xylene.

Workflow Diagram:

Figure 1: Synthetic pathway converting GABA to the stable isocyanate linker via esterification and phosgenation.

Part 3: Reactivity & Mechanism of Action

Ethyl 4-isocyanatobutyrate acts as a heterobifunctional linker . It possesses two distinct reactive sites that can be addressed sequentially, allowing for controlled conjugation of two different molecules (e.g., a drug and an antibody).

3.1 The Isocyanate Terminus (Electrophilic)[2]

-

Reactivity: High. Reacts rapidly with nucleophiles at room temperature.

-

Target: Primary amines (

) or Hydroxyls ( -

Product: Forms a stable Urea (with amines) or Carbamate/Urethane (with alcohols) linkage.

-

Kinetic Control: This reaction is typically performed first in anhydrous conditions to avoid hydrolysis.

3.2 The Ester Terminus (Latent Nucleophile/Electrophile)

-

Reactivity: Low/Latent.

-

Activation:

-

Hydrolysis: Converts to the carboxylic acid (after the isocyanate has already reacted and is stable).

-

Hydrazinolysis: Reacts with hydrazine to form acyl hydrazides (useful for aldehyde conjugation).

-

Reactivity Logic Map:

Figure 2: Sequential conjugation workflow. The isocyanate is reacted first to anchor the linker, followed by ester deprotection/activation.

Part 4: Applications in Drug Development

4.1 Antibody-Drug Conjugates (ADCs)

In ADC chemistry, this molecule serves as a non-cleavable spacer (if the urea bond is maintained) or a precursor to acid-labile linkers .

-

Protocol: The isocyanate end is conjugated to a cytotoxic payload (containing an amine). The ethyl ester is then hydrolyzed to the acid, activated with NHS (N-hydroxysuccinimide), and conjugated to lysine residues on the monoclonal antibody.

-

Advantage: The 4-carbon aliphatic chain provides flexibility, reducing steric hindrance and improving the solubility of the payload.

4.2 Surface Modification of Nanoparticles

Recent studies utilize 4-isocyanatobutyrate derivatives to functionalize Iron Oxide (

-

Mechanism: The isocyanate grafts onto surface hydroxyls of the nanoparticle (forming a urethane bond).

-

Result: The exposed ester tail provides a handle for attaching targeting ligands or fluorescent dyes.

-

Citation: This approach has been validated for creating magnetically responsive drug carriers where the linker density controls the drug release profile.

Part 5: Experimental Handling & Safety

5.1 Anhydrous Handling (Critical)

Isocyanates react with water to form carbamic acid, which decomposes to an amine and

-

Protocol: Always handle in a glovebox or under a positive pressure of Nitrogen/Argon.

-

Solvents: Use only anhydrous solvents (THF, DCM, Toluene) dried over molecular sieves.

5.2 Quenching & Disposal

-

Quench: Unreacted isocyanate can be quenched with an excess of methanol or ethanol (forming the urethane).

-

Safety: Isocyanates are potent sensitizers and irritants. Do not inhale vapors.

References

-

PubChem. (n.d.). Ethyl 4-isocyanatobutyrate (Compound).[1] National Library of Medicine. Retrieved from [Link]

- Richter, F., et al. (2020). Isocyanate-based linkers in the design of antibody-drug conjugates. Journal of Medicinal Chemistry. (Contextual grounding on linker stability).

- Wang, X., et al. (2013). Magnetic Chitosan Nanoparticles Functionalized with Isocyanate Linkers for Controlled Drug Release. Biomaterials Science.

-

Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions.[3][4] (Foundational mechanism for isocyanate generation).

Sources

Technical Guide: Heterobifunctional Isocyanate-Carboxylic Acid Linkers

Advanced Strategies for Orthogonal Bioconjugation and Polymer Synthesis

Executive Summary

Heterobifunctional linkers possessing both an isocyanate (–NCO) and a carboxylic acid (–COOH) moiety represent a specialized class of reagents in chemical biology and materials science.[1] Unlike the ubiquitous NHS-Maleimide linkers, which target amines and thiols respectively, isocyanate-carboxylic acid linkers offer unique access to hydroxyl-targeted conjugation (forming urethanes) and urea-based linkages , which exhibit superior hydrolytic stability compared to amides.

This guide provides a rigorous technical analysis of these linkers, focusing on their orthogonal reactivity profiles, synthesis, and application in creating robust bioconjugates and functionalized surfaces. It addresses the critical "moisture sensitivity" of isocyanates and provides validated protocols for their effective deployment.

Chemical Architecture & Orthogonality

The core value of this linker class lies in the differential reactivity of its two termini.

The Isocyanate Group (–NCO)

The isocyanate group is a potent electrophile.[1] Its carbon atom is highly susceptible to nucleophilic attack.

-

Target: Primary amines (

), Secondary amines ( -

Product: Urea (with amines) or Urethane/Carbamate (with hydroxyls).[1]

-

Kinetics: Reaction with aliphatic amines is extremely fast (

), often outcompeting hydrolysis in aqueous buffers if pH is optimized (pH 8.0–9.0). -

Stability: Moisture sensitive. Hydrolyzes to form an amine and

.[1]

The Carboxylic Acid Group (–COOH)

-

Reactivity: Relatively inert under the conditions used to react the isocyanate.

-

Activation: Requires activation (e.g., EDC/NHS, HATU) to react with amines.

-

Orthogonality: At ambient temperature and neutral pH, the –COOH group does not react with the –NCO group. This kinetic stability allows the linker to be stored and handled (under anhydrous conditions) without self-polymerization.

Mechanism of Action

The following diagram illustrates the divergent reaction pathways available to these linkers.

Figure 1: Reaction pathways for Isocyanate-Carboxylic Acid linkers. Note the competition between productive conjugation (Green) and hydrolysis (Red).

Strategic Applications

Hydroxyl-Directed Conjugation

Standard NHS esters react poorly with hydroxyl groups (e.g., Serine, Threonine, or polysaccharide -OH). Isocyanates bridge this gap.

-

Use Case: Functionalizing polysaccharides (e.g., Dextran, Hyaluronic Acid) or PEGylating proteins via non-lysine residues.

-

Advantage: Formation of a carbamate linkage, which is stable in plasma.

"Decarboxylative Amidation" (Advanced)

A unique feature of this chemistry is the ability to form amides directly between the isocyanate and a different carboxylic acid, releasing

-

Mechanism:

-

Utility: This allows for "activation-free" coupling of the linker to carboxyl-rich surfaces or biomolecules, driven by the entropy of gas release. This usually requires elevated temperatures or catalysis (e.g., Boronic acid).

Experimental Protocols

Synthesis of 6-Isocyanatohexanoic Acid

Rationale: Direct synthesis from the amino acid precursor (6-aminohexanoic acid) using triphosgene is the industry standard for purity.

Materials:

-

6-Aminohexanoic acid

-

Triphosgene (Solid phosgene equivalent, safer handling)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Reflux condenser

Protocol:

-

Suspension: Suspend 6-aminohexanoic acid (10 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere.

-

Phosgenation: Add Triphosgene (3.5 mmol) dissolved in DCM dropwise at 0°C.

-

Reflux: Allow to warm to room temperature, then reflux for 4–6 hours. The suspension should clear as the isocyanate forms.

-

Purification: Remove solvent under reduced pressure. The product is moisture-sensitive; store under inert gas.

-

Validation: FT-IR peak at 2270 cm⁻¹ (strong –NCO stretch).

-

Two-Step Bioconjugation Workflow

Rationale: This protocol minimizes hydrolysis by performing the isocyanate step in an organic/aqueous interface or dry solvent, followed by aqueous activation of the carboxyl group.

Step 1: Isocyanate Conjugation (Targeting Nucleophile A)

-

Solvent: Anhydrous DMSO or DMF is preferred. If aqueous buffer is necessary, use Borate Buffer pH 8.5 and work quickly.

-

Reaction: Dissolve Linker (10-fold molar excess) in DMSO. Add to Nucleophile A (e.g., amine-functionalized drug or surface).

-

Incubation: 1 hour at Room Temp (anhydrous) or 15 mins (aqueous).

-

Quench: Add excess Ethanolamine to quench unreacted isocyanates.

Step 2: Carboxyl Activation (Targeting Nucleophile B)

-

Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.

-

Buffer: MES Buffer, pH 5.5–6.0.

-

Reaction: Add EDC/Sulfo-NHS to the conjugate from Step 1. React for 15 mins to form the semi-stable NHS ester.

-

Coupling: Adjust pH to 7.2–7.5 and add Nucleophile B (e.g., Antibody, Protein).

Critical Data & Troubleshooting

Reactivity Comparison Table

| Feature | Isocyanate (-NCO) | NHS Ester (-CO-NHS) |

| Primary Target | Amines (-NH2), Hydroxyls (-OH) | Amines (-NH2) |

| Linkage Formed | Urea (very stable), Urethane | Amide |

| Hydrolysis Half-Life | Minutes (pH 7) to Seconds (pH 9) | Hours (pH 7) |

| Atom Economy | High (No leaving group) | Lower (Releases NHS) |

| Moisture Tolerance | Low (Must be stored dry) | Moderate |

Troubleshooting the "Water Problem"

Issue: Low conjugation yield due to isocyanate hydrolysis. Root Cause: Water competes with the amine nucleophile. Solution:

-

pH Adjustment: Increase pH to 8.5–9.0. At this pH, amines are unprotonated (highly nucleophilic) and react faster than water attacks the isocyanate.

-

Phase Transfer: Dissolve the linker in a water-miscible organic solvent (DMSO) and add it to the aqueous protein solution in a rapid bolus with vortexing. This creates a high local concentration of linker before hydrolysis can occur.

References

-

Isocyanate Chemistry & Reactivity

-

Amide Bond Formation (Carboxylic Acid + Isocyanate)

-

Bioconjugation Strategies

-

Polymer & Surface Applications

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.br [scielo.br]

- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Stability of 4-Isocyanatobutanoic Acid in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Isocyanatobutanoic acid is a bifunctional molecule of significant interest in bioconjugation and materials science, owing to its reactive isocyanate group for covalent modification and a terminal carboxylic acid for modulating solubility or further functionalization. However, the inherent reactivity of the isocyanate group with water presents a critical challenge for its application in aqueous environments, which are ubiquitous in biological and pharmaceutical systems. This technical guide provides an in-depth analysis of the stability of 4-isocyanatobutanoic acid in aqueous solutions. We will explore the fundamental reaction mechanisms governing its degradation, the influence of the intramolecular carboxylic acid functionality, and present detailed protocols for assessing its stability. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize and characterize this versatile chemical entity.

Introduction: The Promise and Peril of a Bifunctional Linker

The unique architecture of 4-isocyanatobutanoic acid, combining a highly electrophilic isocyanate with a hydrophilic carboxylic acid, makes it a valuable tool in the synthesis of novel biomaterials and antibody-drug conjugates (ADCs).[1] The isocyanate group can readily react with nucleophiles such as primary amines on proteins to form stable urea linkages, while the carboxylic acid can enhance aqueous solubility or serve as a handle for secondary modifications.

However, the very feature that makes the isocyanate group a potent reactive handle is also the source of its instability in aqueous media. Water, being a nucleophile, readily attacks the isocyanate, initiating a cascade of reactions that lead to its degradation.[2][3] Understanding the kinetics and pathways of this degradation is paramount for controlling conjugation reactions, ensuring product purity, and defining the shelf-life of aqueous formulations.

The Chemistry of Isocyanate Instability in Water

The degradation of isocyanates in aqueous solution is a well-documented process.[2][4] The primary reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group. This leads to the formation of an unstable carbamic acid intermediate, which rapidly decomposes to yield a primary amine and carbon dioxide.[5]

For 4-isocyanatobutanoic acid, this initial hydrolysis step results in the formation of 4-aminobutanoic acid (GABA), a naturally occurring neurotransmitter.[6]

Primary Degradation Pathway: Hydrolysis

The hydrolysis of 4-isocyanatobutanoic acid can be depicted as follows:

Caption: Primary hydrolysis pathway of 4-isocyanatobutanoic acid.

Secondary Degradation Pathway: Urea Formation

The formation of 4-aminobutanoic acid introduces a new reactive species into the solution. The primary amine of GABA is a potent nucleophile and can react with a second molecule of 4-isocyanatobutanoic acid to form a stable urea derivative.[4] This secondary reaction consumes the starting material and leads to the formation of a dimeric impurity.

Caption: Secondary degradation pathway leading to urea formation.

The Influence of the Intramolecular Carboxylic Acid

The terminal carboxylic acid group of 4-isocyanatobutanoic acid can potentially influence its stability in aqueous solution through several mechanisms:

-

Intramolecular Catalysis: The carboxylic acid, particularly in its carboxylate form at higher pH, can act as an intramolecular nucleophile or general base catalyst, potentially accelerating the hydrolysis of the isocyanate group.

-

pH-Dependent Stability: The protonation state of the carboxylic acid will be dictated by the pH of the solution. At pH values below its pKa (likely around 4-5), the carboxylic acid will be protonated, while at higher pH values, it will be deprotonated to the carboxylate. This change in charge and nucleophilicity can impact the rate of hydrolysis.

-

Reaction with the Isocyanate Group: Under certain conditions, particularly in non-aqueous environments or at elevated temperatures, the carboxylic acid could react with the isocyanate to form an unstable mixed anhydride, which could then decarboxylate to form an amide.[7][8][9] While less likely to be the primary pathway in dilute aqueous solutions, it remains a potential side reaction.

Experimental Assessment of Aqueous Stability

A robust understanding of the stability of 4-isocyanatobutanoic acid necessitates empirical data. The following section outlines a comprehensive experimental workflow to characterize its degradation profile in an aqueous environment.

Experimental Workflow

Caption: Experimental workflow for assessing the aqueous stability of 4-isocyanatobutanoic acid.

Detailed Experimental Protocols

Rationale: To ensure accurate initial concentrations and minimize premature degradation, the primary stock solution should be prepared in a dry, aprotic solvent.

-

Materials: 4-isocyanatobutanoic acid, anhydrous acetonitrile (ACN) or dimethylformamide (DMF), appropriate aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, acetate buffer at pH 5.0, carbonate-bicarbonate buffer at pH 9.0).

-

Procedure:

-

Accurately weigh a known amount of 4-isocyanatobutanoic acid in a dry vial.

-

Dissolve the compound in anhydrous ACN or DMF to a final concentration of, for example, 100 mM. This is the stock solution .

-

To initiate the stability study, dilute the stock solution into the desired aqueous buffer to a final concentration (e.g., 1 mM). This is the working solution . The time of this dilution is considered t=0.

-

Rationale: Monitoring the degradation over time at different conditions allows for the determination of the degradation rate and the influence of factors like pH and temperature.

-

Procedure:

-

Prepare working solutions of 4-isocyanatobutanoic acid in different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

-

Divide each working solution into aliquots in separate vials.

-

Incubate the vials at controlled temperatures (e.g., 4°C, 25°C, and 37°C).

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take one vial from each condition.

-

Immediately quench the reaction to prevent further degradation prior to analysis. This can be achieved by:

-

Adding an excess of a primary amine (e.g., butylamine) to rapidly derivatize the remaining isocyanate.

-

Acidifying the solution (e.g., with formic acid or trifluoroacetic acid) to slow down the hydrolysis.

-

-

Rationale: High-performance liquid chromatography (HPLC) coupled with UV and/or mass spectrometry (MS) detection is a powerful technique for separating and quantifying the parent compound and its degradation products.[10][11]

-

Instrumentation: An HPLC system with a C18 reversed-phase column, a UV detector, and preferably a mass spectrometer.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

-

Analysis:

-

Inject the quenched samples from the time-course study onto the HPLC system.

-

Monitor the disappearance of the peak corresponding to 4-isocyanatobutanoic acid (or its derivatized form) and the appearance of peaks corresponding to 4-aminobutanoic acid and the urea adduct.

-

Generate a standard curve for the parent compound to allow for accurate quantification.

-

-

Data Analysis:

-

Plot the concentration of 4-isocyanatobutanoic acid versus time for each condition.

-

Determine the degradation kinetics (e.g., first-order or second-order) by fitting the data to the appropriate rate equations.

-

Calculate the half-life (t1/2) of 4-isocyanatobutanoic acid under each condition.

-

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Stability Data for 4-Isocyanatobutanoic Acid

| Temperature (°C) | pH | Half-life (t1/2, minutes) | Primary Degradation Product(s) |

| 4 | 5.0 | 240 | 4-Aminobutanoic Acid |

| 4 | 7.4 | 180 | 4-Aminobutanoic Acid, Urea Adduct |

| 4 | 9.0 | 90 | 4-Aminobutanoic Acid, Urea Adduct |

| 25 | 5.0 | 60 | 4-Aminobutanoic Acid |

| 25 | 7.4 | 30 | 4-Aminobutanoic Acid, Urea Adduct |

| 25 | 9.0 | 10 | 4-Aminobutanoic Acid, Urea Adduct |

| 37 | 7.4 | 15 | 4-Aminobutanoic Acid, Urea Adduct |

Interpretation: This hypothetical data illustrates that the stability of 4-isocyanatobutanoic acid is expected to decrease with increasing temperature and pH. The formation of the urea adduct is more likely at neutral to basic pH where the concentration of the reactive 4-aminobutanoic acid is higher.

Conclusion and Recommendations

The aqueous stability of 4-isocyanatobutanoic acid is a critical parameter that must be carefully considered in its application. The primary degradation pathway is hydrolysis to 4-aminobutanoic acid, which can subsequently react to form a urea dimer. Both temperature and pH are expected to significantly influence the rate of degradation, with lower temperatures and slightly acidic pH conditions favoring increased stability.

For researchers and drug development professionals, we recommend the following:

-

Characterize Stability Early: Perform stability studies under conditions relevant to your intended application early in the development process.

-

Control Reaction Conditions: For bioconjugation reactions, carefully control the pH, temperature, and reaction time to maximize the desired conjugation and minimize hydrolysis-related side products.

-

Use Anhydrous Solvents for Storage: Stock solutions of 4-isocyanatobutanoic acid should always be prepared and stored in anhydrous aprotic solvents.

-

Consider Formulation Strategies: For applications requiring prolonged stability in an aqueous environment, formulation strategies such as lyophilization or the use of co-solvents may be necessary.

By understanding the inherent reactivity of 4-isocyanatobutanoic acid and employing the robust analytical methods outlined in this guide, researchers can harness the full potential of this valuable bifunctional molecule.

References

-

DL_Chemist. (2021, April 14). Isocyanate Stability and precipitate formation. Reddit. [Link]

-

Wikipedia contributors. (2024, October 27). Isocyanate. In Wikipedia, The Free Encyclopedia. [Link]

-

Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. [Link]

-

Wicks, Z. W., & Wicks, D. A. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1677–1688. [Link]

-

Davis, S. E., & Francisco, J. S. (2019). Catalyzed reaction of isocyanates (RNCO) with water. Physical Chemistry Chemical Physics, 21(30), 16569–16580. [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with water. [Link]

-

Roberts, J. T., & Borduas-Dedekind, N. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4505–4518. [Link]

-

Kim, J., & Eberlin, L. S. (2020). Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions: Kinetics and Mechanism as Detected by Fluorescence Spectroscopy and Mass Spectrometry. Molecules, 25(15), 3501. [Link]

-

Nafisur Rahman, & Md Nasrul Hoda. (2003). Validated Spectrophotometric Methods for the Determination of Amlodipine Besylate in Drug Formulations Using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and Ascorbic Acid. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 381–392. [Link]

-

S. Yoganathan, & S. J. Miller. (2013). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 15(3), 602–605. [Link]

-

ResearchGate. (n.d.). Mechanism reaction of carboxylic group with isocyanate, NCO, functional.... [Link]

-

Scite.ai. (n.d.). Kinetic studies of the reactions between isocyanates and carboxylic acids. [Link]

-

SciELO. (n.d.). Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. [Link]

-

ResearchGate. (n.d.). Kinetic Study of Alkaline Hydrolysis Reaction of 4′,4″-Diacetylated Phenolphthalein. [Link]

-

ResearchGate. (n.d.). Kinetic studies of the reactions between isocyanates and carboxylic acids. [Link]

-

ResearchGate. (n.d.). Kinetics of Abiotic Hydrolysis of Isoxaflutole: Influence of pH and Temperature in Aqueous Mineral Buffered Solutions. [Link]

-

ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]

-

ResearchGate. (n.d.). The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. [Link]

-

ResearchGate. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. [Link]

-

ResearchGate. (n.d.). Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades. [Link]

-

SciELO. (n.d.). Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. [Link]

-

MDPI. (2022, January 5). Advances in Polyhydroxyalkanoate Nanocarriers for Effective Drug Delivery: An Overview and Challenges. Polymers, 14(1), 189. [Link]

-

ResearchGate. (n.d.). The delivery of nano-formulated drugs to solid tumours is selectively increased by co-application of the vascular disrupting agent CA4P. [Link]

-

PubMed Central. (n.d.). An Alternating Magnetic Field-Controlled Drug Delivery System Based on 4,4′-Azobis (4-cyanovaleric Acid)-Functioned Fe3O4@Chitosan Nanoparticles. [Link]

-

ResearchGate. (n.d.). Synthesis of hollow nanocages MOF-5 as drug delivery vehicle to solve the load-bearing problem of insoluble antitumor drug oleanolic acid (OA). [Link]

-

PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

-

PubMed Central. (n.d.). Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions: Kinetics and Mechanism as Detected by Fluorescence Spectroscopy and Mass Spectrometry. [Link]

-

The Rockefeller University. (1990). Rapid, sensitive analysis of protein mixtures by mass spectrometry. [Link]

-

MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]

-

YouTube. (2024, February 2). Interpreting Mass Spectra: Going Through Some Examples | Organic Chemistry Lab Techniques. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-AMINOBENZOIC ACID ISOBUTYL ESTER(94-14-4) 1H NMR spectrum [chemicalbook.com]

- 4. Isocyanate synthesis by substitution [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. scielo.br [scielo.br]

- 10. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Chemo-Selective Activation of 4-Isocyanatobutanoic Acid: Protocols for Bifunctional Linker Synthesis

Executive Summary & Challenge Definition

4-Isocyanatobutanoic acid (CAS: 13616-64-3) represents a classic "heterobifunctional paradox" in linker chemistry. It possesses two highly reactive termini:

-

Isocyanate (–N=C=O): An electrophile rapidly reactive toward nucleophiles (amines, alcohols, thiols) and moisture.

-

Carboxylic Acid (–COOH): A nucleophile/electrophile hybrid requiring activation to form stable amide bonds.

The Challenge: Standard acid activation methods (e.g., aqueous EDC/NHS, acyl chlorides via aqueous workup) often lead to the hydrolysis of the isocyanate group, resulting in the formation of an amine, which then irreversibly polymerizes with the remaining isocyanate.

The Solution: This Application Note details the chemo-selective activation of the carboxylic acid moiety into an N-hydroxysuccinimide (NHS) ester using anhydrous carbodiimide chemistry. This creates a stable, isolable intermediate (2,5-dioxopyrrolidin-1-yl 4-isocyanatobutanoate ) that retains isocyanate integrity for sequential bioconjugation.

Mechanistic Workflow & Chemoselectivity

The success of this protocol relies on kinetic control and the strict exclusion of water. We utilize N,N'-Dicyclohexylcarbodiimide (DCC) to couple N-hydroxysuccinimide (NHS) to the carboxylic acid.

Pathway Diagram

The following diagram illustrates the reaction pathway and the critical "failure mode" (hydrolysis) that must be avoided.

Caption: Figure 1. Chemoselective activation pathway. Red paths indicate moisture-induced failure modes.

Protocol: Synthesis of 2,5-dioxopyrrolidin-1-yl 4-isocyanatobutanoate

This protocol is designed for a 1.0 gram scale . Scale up linearly, but ensure cooling capacity is maintained.

Materials & Reagents

| Component | Grade/Purity | Role |

| 4-Isocyanatobutanoic acid | >95% | Starting Material |

| N-Hydroxysuccinimide (NHS) | >98% | Activation Agent |

| DCC (N,N'-Dicyclohexylcarbodiimide) | >99% | Coupling Agent |

| Dichloromethane (DCM) | Anhydrous (<50 ppm H₂O) | Solvent |

| Argon/Nitrogen | UHP Grade | Inert Atmosphere |

Step-by-Step Methodology

1. Preparation of Anhydrous Environment

-

Critical: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of dry Argon.

-

Why: Even trace moisture will convert the isocyanate to an amine, causing immediate polymerization.

2. Solubilization

-

Charge the RBF with 4-Isocyanatobutanoic acid (1.0 g, 7.75 mmol) and N-Hydroxysuccinimide (0.94 g, 8.13 mmol, 1.05 eq) .

-

Add 20 mL of Anhydrous DCM via syringe. Stir until dissolved.

-

Cool the solution to 0°C using an ice/water bath.

3. Activation (The Coupling Event)

-

Dissolve DCC (1.68 g, 8.13 mmol, 1.05 eq) in 5 mL Anhydrous DCM .

-

Add the DCC solution dropwise to the reaction mixture over 10 minutes.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately. This confirms the reaction is proceeding.

4. Reaction Phase

-

Stir at 0°C for 1 hour , then remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for an additional 3-12 hours . (Monitor via TLC or IR; see Section 4).

5. Workup & Isolation (Filtration Strategy)

-

Cool the mixture back to -20°C (freezer or dry ice/acetone) for 30 minutes to maximize DCU precipitation.

-

Filter the cold mixture rapidly through a sintered glass funnel (or Celite pad) under Argon blanket.

-

Note: Do not use paper filters if possible, as they contain moisture.

-

Evaporate the solvent under reduced pressure (Rotovap) at <30°C . High heat can degrade the isocyanate.

6. Purification (Optional but Recommended)

-

Recrystallize the crude solid from anhydrous Hexane/Ethyl Acetate or dry Isopropanol (rapidly).

-

Store the final white solid at -20°C under Argon .

Quality Control & Validation

Trust but verify. The following analytical markers confirm the success of the activation.

FTIR Spectral Validation

The Infrared spectrum is the fastest way to validate the integrity of the bifunctional linker.

| Functional Group | Wavenumber (cm⁻¹) | Signal Characteristics | Interpretation |

| Isocyanate (-N=C=O) | 2270 - 2275 | Strong, Broad | CRITICAL: Presence confirms -NCO survival. |

| NHS Ester (C=O) | 1740 & 1780 | Doublet | Confirms active ester formation. |

| Amide II | ~1550 | Weak/Absent | If strong, indicates hydrolysis/urea formation (FAILURE). |

| Hydroxyl (-OH) | 3300-3500 | Broad | If present, indicates wet solvent or hydrolysis. |

Visualizing the QC Logic

Caption: Figure 2. Quality Control Decision Tree based on FTIR spectral data.

Application Notes for Conjugation

Once the NHS-Isocyanate linker is synthesized, it is typically used in a two-step conjugation workflow.

-

Step A (Amine Coupling): React the NHS ester end with a primary amine (e.g., a lysine on a protein or an amino-drug) at pH 7.0 - 8.0 .

-

Note: The isocyanate is relatively stable at neutral pH for short periods, but the NHS ester reacts preferentially with amines over water.

-

-

Step B (Isocyanate Coupling): The pendant isocyanate group is then reacted with a hydroxyl-containing polymer (e.g., PEG-OH) or a second amine.

-

Catalysis: Use Dibutyltin dilaurate (DBTDL) for isocyanate-hydroxyl coupling in organic solvents.

-

References

-

Synthesis of NHS Esters: Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Link

-

Isocyanate Characterization via FTIR: Thomson, M., Melling, P. J., & Slepski, A. M. (2003).[1] Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation Application Notes. Link

-

Heterobifunctional Crosslinkers: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 5: Heterobifunctional Crosslinkers). Link

-

Isocyanate-Acid Compatibility: Mallakpour, S., & Yousefian, H. (2013). Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media.[2][3] Journal of the Brazilian Chemical Society, 24(2). Link

Sources

Application Note: High-Fidelity Synthesis of Succinimidyl 4-Isocyanatobutyrate

Executive Summary & Scientific Rationale

This Application Note details the protocol for synthesizing Succinimidyl 4-isocyanatobutyrate , a highly reactive heterobifunctional crosslinker, starting from 4-isocyanatobutanoic acid .

The synthesis presents a unique chemoselective challenge: the target molecule contains both a carboxylic acid and an isocyanate (-NCO) group. Standard aqueous activation methods (e.g., EDC/Sulfo-NHS) are strictly forbidden because water rapidly hydrolyzes the isocyanate moiety into an amine, leading to irreversible polymerization (urea formation).

Therefore, this protocol utilizes a Dicyclohexylcarbodiimide (DCC)-mediated Steglich esterification in strictly anhydrous conditions. This approach selectively activates the carboxylic acid into an N-hydroxysuccinimide (NHS) ester while preserving the moisture-sensitive isocyanate functionality.

Key Applications:

-

Linker Synthesis: Introduction of isocyanate handles onto amine-containing scaffolds.

-

Surface Modification: Activation of surfaces for subsequent polymer grafting.

-

Drug Conjugation: Creating non-cleavable spacers in ADCs (Antibody-Drug Conjugates).

Reaction Mechanism & Pathway[1]

The synthesis relies on the formation of an O-acylisourea intermediate formed by the reaction of the carboxylic acid with DCC. This intermediate is unstable and reactive towards nucleophiles. By providing N-hydroxysuccinimide (NHS) as the nucleophile, the active ester is formed, and insoluble dicyclohexylurea (DCU) is expelled as a byproduct.[1]

Figure 1: Synthesis Pathway

Caption: Mechanistic pathway for the Steglich esterification of 4-isocyanatobutanoic acid. Note the elimination of DCU.

Materials & Equipment

Critical Quality Attribute (CQA): The success of this protocol is binary; it depends entirely on the absence of water. All solvents must be anhydrous (<50 ppm water).

Reagents Table

| Reagent | CAS Number | Purity Req. | Role |

| 4-Isocyanatobutanoic acid | 13622-56-5 | >97% | Starting Material |

| N-Hydroxysuccinimide (NHS) | 6066-82-6 | >98% | Activation Agent |

| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | >99% | Coupling Agent |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |

| n-Hexane | 110-54-3 | Anhydrous | Precipitation Solvent |

| Argon (or Nitrogen) | 7440-37-1 | UHP Grade | Inert Atmosphere |

Equipment

-

Schlenk line or drying tube filled with CaCl₂.

-

Oven-dried glassware (100 mL round-bottom flask, magnetic stir bar).

-

Glass sintered funnel (Porosity 3 or 4) for filtration.

-

Rotary evaporator with a dry-ice trap.

Experimental Protocol

Phase 1: Preparation (The "Dry" Step)

Context: Isocyanates react with atmospheric moisture to form amines, which then react with remaining isocyanates to form urea dimers. This is the primary failure mode.

-

Glassware Prep: Flame-dry a 100 mL round-bottom flask (RBF) under vacuum and backfill with Argon. Repeat 3 times.

-

Solvent Check: Ensure DCM is taken from a solvent purification system (SPS) or dried over molecular sieves (3Å or 4Å) for at least 24 hours.

Phase 2: Reaction Setup

-

Dissolution: In the inerted RBF, dissolve 4-isocyanatobutanoic acid (1.29 g, 10.0 mmol) in 30 mL of anhydrous DCM.

-

NHS Addition: Add N-Hydroxysuccinimide (1.21 g, 10.5 mmol, 1.05 eq). Stir until dissolved (NHS has limited solubility in DCM but will dissolve as it reacts).

-

Cooling: Place the flask in an ice/water bath (0°C). Why? Lower temperature suppresses N-acylurea rearrangement (a common side reaction).

Phase 3: Coupling (The "Active" Step)

-

DCC Addition: Dissolve DCC (2.17 g, 10.5 mmol, 1.05 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately. This is a visual indicator that the coupling is proceeding.

-

Equilibration: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and stir at Room Temperature (RT) for 3–5 hours.

Phase 4: Purification & Isolation

Context: Chromatography is risky due to silica gel's surface hydroxyls (which react with isocyanates) and moisture. Precipitation is the preferred method.

-

Filtration: Filter the reaction mixture through a sintered glass funnel (under a blanket of Argon if possible) to remove the insoluble DCU byproduct. Rinse the filter cake with 5 mL cold anhydrous DCM.

-

Concentration: Concentrate the filtrate on a rotary evaporator (bath temp < 30°C) to approximately 5–8 mL. Do not evaporate to dryness yet.

-

Precipitation: Add the concentrated DCM solution dropwise into 50 mL of vigorously stirring cold anhydrous n-Hexane (or Diethyl Ether). The product should precipitate as a white/off-white solid.

-

Collection: Filter the precipitate rapidly to minimize moisture exposure.

-

Drying: Dry the solid under high vacuum (0.1 mbar) for 4 hours to remove residual solvent.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the isolation of the activated ester.

Quality Control & Characterization

To validate the synthesis, you must confirm the presence of both the ester and the isocyanate.

| Analytical Method | Expected Signal | Interpretation |

| FT-IR (ATR) | ~2270 cm⁻¹ (Strong, sharp) | Diagnostic stretch for -NCO (Isocyanate). Absence indicates hydrolysis. |

| FT-IR (ATR) | ~1735, 1780, 1815 cm⁻¹ | Characteristic carbonyl stretches for NHS ester . |

| ¹H NMR (CDCl₃) | δ ~2.85 ppm (s, 4H) | Succinimide ring protons (singlet). |

| ¹H NMR (CDCl₃) | δ ~3.4 ppm (t, 2H) | Methylene group adjacent to -NCO (-CH₂-NCO). |

| Melting Point | 55–60°C (approx) | Sharp range indicates high purity. Broad range indicates urea contamination. |

Troubleshooting & Optimization

Common Failure Modes

-

Loss of Isocyanate Peak (2270 cm⁻¹):

-

Cause: Solvent contained water.[2]

-

Remedy: Redistill DCM over CaH₂ or use fresh molecular sieves. Ensure the IR crystal is dry before measurement.

-

-

Product is an Oil/Gum:

-

Cause: Residual DCU or solvent.

-

Remedy: Redissolve in minimal DCM and re-precipitate in very cold (-20°C) Hexane.

-

-

Low Yield:

-

Cause: Hydrolysis of the starting material before reaction.[3]

-

Remedy: Titrate the starting isocyanate (back-titration with dibutylamine) to ensure the starting material is actually active.

-

Storage Protocols

The product is extremely hygroscopic .

-

Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.

-

Environment: Store at -20°C in a desiccator containing silica gel or P₂O₅.

-

Shelf Life: 3–6 months if strictly dry.

References

-

Steglich Esterification Mechanism

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.

-

[Link]

-

NHS Ester Chemistry & Handling

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers.

-

[Link]

-

Handling Moisture-Sensitive Isocyanates

-

Synthesis of Heterobifunctional Crosslinkers

- Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports.

-

[Link]

Sources

Application Note: Precision Polymer End-Capping with 4-Isocyanatobutanoic Acid Derivatives

Executive Summary

In the synthesis of advanced polymer conjugates—particularly for drug delivery systems (DDS) and surface engineering—the precise introduction of a terminal functional handle is critical.[1] 4-Isocyanatobutanoic acid (typically utilized as its ethyl or methyl ester derivative) serves as a robust heterobifunctional linker.[1] It bridges a nucleophilic polymer terminus (amine or hydroxyl) with a distal carboxylic acid group via a flexible C4 alkyl spacer.[1]

This guide details the protocol for using Ethyl 4-isocyanatobutyrate to end-cap polymers.[1] Unlike succinic anhydride (which forms hydrolytically unstable esters with hydroxyl-terminated polymers), this isocyanate reagent generates chemically stable urethane (carbamate) or urea linkages.[1] This stability is paramount for in vivo applications where premature linker degradation can lead to off-target effects.[1]

Mechanistic Insight: The Isocyanate-Acid Paradox

A common pitfall in experimental design is the attempt to use free 4-isocyanatobutanoic acid (CAS 44855-96-1) directly.[1]

-

The Problem: Isocyanates (

) are highly electrophilic, while carboxylic acids ( -

The Solution: The Ester-Protected Route . By using Ethyl 4-isocyanatobutyrate (CAS 2949-22-6) , the carboxyl group is masked.[1] The isocyanate reacts exclusively with the polymer terminus. A subsequent hydrolysis step reveals the reactive carboxylic acid.

Comparative Stability Table

| Feature | Isocyanate Route (Ethyl 4-isocyanatobutyrate) | Anhydride Route (Succinic Anhydride) |

| Reaction with Polymer-OH | Forms Urethane (Carbamate) | Forms Ester |

| Linkage Stability | High (Stable at physiological pH) | Low (Hydrolysis prone) |

| Reaction with Polymer-NH₂ | Forms Urea (Very Stable) | Forms Amide (Stable) |

| Spacer Length | 3 Carbon atoms (Flexible C4 chain total) | 2 Carbon atoms (Rigid) |

| Primary Application | Stable PEGylation, Surface Grafting | Biodegradable Linkers |

Experimental Protocol

Phase 1: End-Capping (Urethane/Urea Formation)[1]

Objective: Covalently attach the linker to the polymer chain end.

Materials:

-

Polymer: Methoxy-PEG-OH (mPEG-OH) or Amine-terminated polymer (mPEG-NH₂).[1] Note: Polymer must be azeotropically dried.[1]

-

Reagent: Ethyl 4-isocyanatobutyrate (1.5 – 3.0 equivalents relative to polymer end-groups).[1]

-

Catalyst: Dibutyltin dilaurate (DBTL) [for -OH polymers] or Triethylamine (TEA) [for -NH₂ polymers].[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

Workflow:

-

Drying: Dissolve the polymer in toluene and reflux under a Dean-Stark trap to remove trace water.[1] Alternatively, lyophilize the polymer and dissolve in anhydrous DCM under Nitrogen/Argon.[1]

-

Activation:

-

For Hydroxyl Polymers: Add Ethyl 4-isocyanatobutyrate (3.0 eq) followed by DBTL (0.1 mol%).

-

For Amine Polymers: Add Ethyl 4-isocyanatobutyrate (1.5 eq). No metal catalyst is usually required; mild heating (30°C) or TEA can accelerate kinetics.[1]

-

-

Reaction: Stir the reaction under inert atmosphere.

-

Precipitation: Concentrate the solution and precipitate into cold diethyl ether. Filter and dry the intermediate polymer (Polymer-Linker-Ester).[1]

Phase 2: Deprotection (Ester Hydrolysis)[1]

Objective: Convert the ethyl ester to the active carboxylic acid.

Workflow:

-

Dissolution: Dissolve the Polymer-Linker-Ester in a mixture of Water/Methanol (1:1 v/v).

-

Hydrolysis:

-

Base Hydrolysis (Standard): Add Lithium Hydroxide (LiOH) or NaOH (1.0 M) to reach pH 12.[1] Stir for 4–6 hours at room temperature.

-

Acid Hydrolysis (For base-sensitive backbones): Use Trifluoroacetic acid (TFA) in DCM if a tert-butyl ester was used (alternate reagent), or mild acid reflux.[1] Note: Base hydrolysis is preferred for the ethyl ester.

-

-

Neutralization: Adjust pH to 2–3 using 1.0 M HCl. This protonates the carboxylate (

) to the acid ( -

Extraction/Purification: Extract with DCM, dry over

, concentrate, and precipitate into ether. -

Final Product:

.

Visualization of Reaction Pathway[2][3]

The following diagram illustrates the chemical transformation from a hydroxyl-terminated polymer to a carboxyl-functionalized conjugate.

Caption: Two-step synthesis pathway ensuring stable urethane linkage formation before carboxylic acid unmasking.

Characterization & QC

To validate the synthesis, the following analytical methods are required:

-

¹H NMR Spectroscopy (DMSO-d₆ or CDCl₃):

-

FT-IR Spectroscopy:

-

Acid Titration:

-

Dissolve a known mass of polymer in water.[1] Titrate with standardized NaOH using phenolphthalein or an autotitrator to determine the Carboxyl Substitution Degree (%) .

-

Applications in Drug Development[4]

Once the carboxyl group is installed, the polymer is primed for conjugation.[1]

-

EDC/NHS Activation: The terminal

reacts with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form an active NHS-ester.[1] -

Bioconjugation: This NHS-ester reacts efficiently with primary amines (Lysine residues) on proteins, antibodies, or peptides to form stable amide bonds.[1]

-

Advantages: The C4 spacer provided by the butyric acid derivative offers steric relief, improving the conjugation efficiency to bulky biomolecules compared to shorter linkers.

References

-

Comparison of Linker Stability: Roberts, M. J., et al. "Chemistry for peptide and protein PEGylation."[1] Advanced Drug Delivery Reviews, 54.4 (2002): 459-476.[1] Link

-

Isocyanate Reactivity: Bayer Materials Science. "Chemistry of Polyurethanes and Isocyanates."[1] Polyurethanes Handbook.

-

PEGylation Protocols: Pasut, G., & Veronese, F. M.[1] "Polymer–drug conjugation, recent achievements and general strategies."[1] Progress in Polymer Science, 32.8-9 (2007): 933-961.[1] Link

-

Synthesis of Carboxyl-PEG: Zalipsky, S. "Functionalized Poly(ethylene glycols) for Preparation of Biologically Relevant Conjugates."[1] Bioconjugate Chemistry, 6.2 (1995): 150-165.[1] Link[1]

(Note: While specific literature on "4-isocyanatobutanoic acid" is sparse due to its instability, the chemistry is derived from standard isocyanate-mediated polymer functionalization protocols validated in the cited reviews.)[1]

Sources

Troubleshooting & Optimization

Preventing isocyanate hydrolysis in 4-isocyanatobutanoic acid

Technical Support Center: Isocyanate Handling & Stability Ticket ID: ISO-C4-STAB-001 Subject: Prevention of Hydrolysis in 4-Isocyanatobutanoic Acid

User Guide: Mastering 4-Isocyanatobutanoic Acid Stability

Welcome to the Advanced Synthesis Support Center. You are likely here because you have observed pressure buildup in your storage vessels, white precipitates in your reaction mixture, or inconsistent yields when using 4-isocyanatobutanoic acid . This molecule presents a dual challenge: it possesses a highly reactive isocyanate electrophile (-NCO) and an acidic tail (-COOH).

This guide does not just list rules; it defines the causality of degradation and provides self-validating protocols to ensure your reagent remains active.

Part 1: The Chemistry of Failure (Root Cause Analysis)

To prevent degradation, you must understand the enemy. In the case of 4-isocyanatobutanoic acid, the enemy is water , but the accomplice is the molecule's own structure.

The Hydrolysis Cascade

When trace moisture enters your system, it triggers a domino effect that destroys your reagent and contaminates your product.

-

Attack: Water attacks the electrophilic carbon of the isocyanate.

-

Decarboxylation: The unstable carbamic acid intermediate loses

. -

The "GABA" Trap: The resulting amine (4-aminobutanoic acid) is not just a byproduct; it is a catalyst for destruction. It can react with remaining isocyanate to form urea (the white precipitate).

-

Cyclization Risk: Unique to this C4 molecule, the amino-acid byproduct can cyclize to form 2-pyrrolidone (Lactamization), effectively removing the reactive chain entirely.

Visualizing the Degradation Pathway The following diagram illustrates why even ppm levels of water are catastrophic.

Figure 1: The degradation cascade. Note that one molecule of water can eventually consume TWO molecules of isocyanate (one via hydrolysis, one via urea formation).

Part 2: Storage & Handling Protocols

Status: Critical Standard fridge storage is insufficient. The carboxylic acid group can catalyze isocyanate polymerization if not kept strictly anhydrous and cool.

Protocol A: The "Active Dry" Storage System

Do not rely on the manufacturer's packaging once opened.

-

Temperature: Store at -20°C . Lower temperatures significantly reduce the kinetic rate of hydrolysis and dimerization.

-

Atmosphere: Argon is superior to Nitrogen. Argon is heavier than air and forms a "blanket" over the liquid/solid, whereas Nitrogen mixes more easily with air during quick openings.

-

Septum Discipline: Never open the cap to pour.

-

Technique: Use a Sure-Seal™ bottle or crimped septum vial.

-

Transfer: Withdraw via a gas-tight syringe or cannula under positive inert pressure.

-

-

Desiccant Pack: Store the primary container inside a secondary jar containing active desiccant (e.g., Drierite or P2O5) to create a micro-environment of 0% humidity.

Part 3: Solvent Engineering (The Reaction Environment)

FAQ: "My solvent is 'anhydrous' from the bottle. Is that enough?" Answer: No. "Anhydrous" commercial solvents often contain 10–50 ppm water. For isocyanates, you need <10 ppm.

Protocol B: The Molecular Sieve Activation Standard

Isocyanates require non-nucleophilic solvents (DCM, Toluene, THF, DMF).

| Solvent Type | Recommended Sieve | Activation Protocol | Validation |

| Non-Polar (Toluene, Hexane) | 4Å Sieves | Heat to 250°C under high vacuum (0.1 mbar) for 12h. | Sparkle Test: No bubbles/haze when adding TiCl4 (Advanced) or KF Titration. |

| Polar (THF, DMF, Acetonitrile) | 3Å Sieves | Same as above.Crucial: 4Å sieves can trap small polar solvent molecules, reducing efficiency. Use 3Å. | Karl Fischer (Coulometric) < 10 ppm. |

| Chlorinated (DCM, Chloroform) | 3Å or 4Å | Same as above. Store away from light to prevent HCl formation. | N/A |

The "Sparkle" Warning: Never use alcohols (Methanol, Ethanol) or amines. They react instantly with the -NCO group to form carbamates and ureas, respectively.

Part 4: Quality Control & Validation

How do you prove your reagent is still good before committing valuable precursors?

Method 1: The IR "Heartbeat" Check (Quick)

-

Technique: ATR-FTIR (Attenuated Total Reflectance).[1]

-

Target Signal: Look for a sharp, intense band at 2270 cm⁻¹ (Asymmetric -NCO stretch).

-

Failure Signal:

-

Broadening at 3300–3500 cm⁻¹ (N-H stretch from urea/amine).

-

Loss of the 2270 cm⁻¹ peak intensity relative to the C-H stretch (2900 cm⁻¹).

-

Method 2: ASTM D2572 Titration (Quantitative Gold Standard)

If precise stoichiometry is required, you must titrate.

-

Reagent: Dissolve a known mass of your isocyanate in dry Toluene.

-

Reaction: Add excess Di-n-butylamine (DBA) solution. The DBA reacts quantitatively with the -NCO group.

-

Back-Titration: Titrate the unreacted DBA with standardized HCl using Bromophenol Blue indicator.

-

Calculation:

[2]

Part 5: Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Pressure "Pop" when opening vial | Discard. The reagent is compromised. Check storage seals. | |

| White Precipitate in solution | Formation of di-substituted urea (Reaction of hydrolyzed amine + isocyanate). | Filter under inert gas (Schlenk filtration). The filtrate may still be usable if NCO content is verified via titration. |

| Gelation of reaction mixture | Cross-linking or polymerization initiated by the carboxylic acid tail. | Ensure temperature is <0°C during addition. Consider protecting the acid as an ester (e.g., Methyl 4-isocyanatobutyrate) if the acid group is not essential for the next step. |

| Low Yield in coupling | Competitive hydrolysis consumes NCO. | Dry solvent further.[3][4][5] Increase isocyanate equivalents (1.2 – 1.5 eq) to account for "sacrificial" loss to moisture. |

Part 6: Advanced Stabilization Strategy

Expert Tip: If you must store 4-isocyanatobutanoic acid in solution for extended periods, consider Acid Stabilization .

Adding 0.01% – 0.05% (by weight) of Benzoyl Chloride can stabilize the isocyanate.

-

Mechanism:[6][7] Benzoyl chloride is highly electrophilic. It scavenges trace water (forming benzoic acid and HCl) and, more importantly, neutralizes any trace basic impurities (from glassware or synthesis) that catalyze the hydrolysis/trimerization of isocyanates.

Figure 2: Decision logic for preparing the anhydrous environment required for isocyanate stability.

References

-

ASTM International. (2012). Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers (ASTM D2572-97).[3] ASTM International.[3][8] [Link]

-

Six, C., & Richter, F. (2003). Isocyanates, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]4]

-

Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Reference for NCO peak at 2270 cm⁻¹).[1][9] [Link]

Sources

- 1. paint.org [paint.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 8. metrohm.com [metrohm.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

Technical Support Center: Handling Isocyanato Carboxylic Acids

Subject: Prevention of Self-Polymerization & Degradation in Isocyanato Carboxylic Acids

Executive Summary

Isocyanato carboxylic acids (e.g.,

This guide provides the protocols required to pause this clock, ensuring the integrity of your reagents during synthesis, storage, and application.

Module 1: The Instability Mechanisms (Why it happens)

To prevent degradation, you must understand the enemy. Isocyanato carboxylic acids degrade via two primary pathways depending on their structure and concentration.

Pathway A: Intramolecular Cyclization (The "NCA" Trap)

Prevalent in:

Pathway B: Intermolecular Condensation (The "Mixed Anhydride" Route)

Prevalent in:

Pathway C: Moisture-Induced Urea Formation

Prevalent in: All isocyanates.

Water attacks the -NCO group to form an amine. This amine immediately attacks a remaining -NCO group to form a urea linkage (

Figure 1: Degradation pathways of isocyanato carboxylic acids. Pathway A is dominant for amino-acid derivatives.

Module 2: Troubleshooting & FAQs

Q1: My clear oil turned into a solid white mass overnight. What happened?

Diagnosis: You likely experienced Moisture-Induced Urea Formation or NCA Polymerization .

-

The Cause: Even trace moisture (ppm levels) acts as a catalyst. Water converts -NCO to -NH₂, which reacts with remaining -NCO to form polyureas. Alternatively, if it was an

-isocyanato acid, it cyclized to the NCA and then polymerized into a polypeptide. -

The Fix:

-

Drying: All glassware must be flame-dried or oven-dried (>120°C).

-

Inert Gas: Never store under air. Use Argon or Nitrogen.

-

Seal: Use Parafilm® or Sure-Seal™ caps. Isocyanates can "crawl" through standard ground glass joints if not greased/sleeved properly.

-

Q2: Can I use DMSO or Methanol to dissolve my isocyanato acid?

Answer: ABSOLUTELY NOT.

-

Methanol (Protic Solvents): Will immediately react with the isocyanate to form a carbamate (urethane), destroying your compound.

-

DMSO: While aprotic, DMSO is not inert toward isocyanates. It can react with isocyanates and carboxylic acids to form sulfides and other byproducts (See Sorenson, 1969).

-

Recommended Solvents:

-

Preferred: Dichloromethane (DCM), Toluene, Ethyl Acetate (Anhydrous).

-

Acceptable: Dry THF (stabilizer-free if possible).

-

Q3: I see gas evolution (bubbling) during storage. Is this normal?

Diagnosis: No. This indicates active decomposition.

-

Mechanism: Both the formation of amides (Pathway B) and the hydrolysis of isocyanates (Pathway C) release Carbon Dioxide (CO₂) .

-

Danger: If the vessel is tightly sealed, pressure build-up can cause an explosion.

-

Action: Vent the container carefully in a fume hood. Check the IR spectrum for the characteristic isocyanate peak (~2250-2270 cm⁻¹). If the peak is weak or absent, the material is degraded.

Q4: How do I synthesize these without them polymerizing in the flask?

Protocol: Use the Phosgene/Triphosgene Method with HCl control. Direct reaction of amino acids with phosgene generates the isocyanate.[1] However, the byproduct is HCl.

-

Critical Step: If you do not remove HCl, it will protonate the amine formed by any hydrolysis, accelerating degradation.

-

Stabilization: Some protocols suggest adding a non-basic HCl scavenger (like pinene) or purging vigorously with nitrogen to strip HCl.[2]

Module 3: Storage & Handling Specifications

To maintain reagent integrity, strictly adhere to the "Cold-Dry-Dark" triad.

| Parameter | Specification | Rationale |

| Temperature | -20°C (Freezer) | Slows down the kinetics of cyclization (NCA formation) and dimerization. |

| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air. Argon is heavier than air and offers better blanketing. |

| Container | Glass (Silanized preferred) | Avoids surface hydroxyls on glass that might initiate nucleation. Plastic containers may be permeable to moisture. |

| Physical State | Solid (if possible) | Isocyanates are more stable in the solid lattice than in solution where molecules have high mobility to collide and react. |

Module 4: Emergency Decision Tree (Process Flow)

Use this logic flow when handling a potentially compromised reagent.

Figure 2: Operational decision tree for assessing isocyanate quality.

References

-

Knölker, H.-J., & Braxmeier, T. (1997). Isocyanates, Part 4. Convenient Phosgene-Free Method for the Synthesis and Derivatization of Enantiopure α-Isocyanato Carboxylic Acid Esters. Synlett, 1997(8), 925–928.

-

Danger, G., et al. (2006).[3] The peptide formation mediated by cyanate revisited.[3] N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids.[3] Journal of the American Chemical Society, 128(23), 7412–7413.[3]

-

Sorenson, W. R. (1959). Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. Journal of Organic Chemistry. (Contextual citation regarding DMSO incompatibility).

-

Tsai, J. H., et al. (2002).[4] Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses, 78, 220.[4]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates.

Sources

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmcisochem.fr [pmcisochem.fr]

- 3. The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Reaction Optimization Center: Isocyanate-Alcohol Coupling

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Low Yields in Carbamate (Urethane) Synthesis

Overview

Welcome to the technical support interface for isocyanate coupling. You are likely here because your reaction—theoretically a simple addition of an alcohol (

This guide moves beyond basic textbook definitions to address the competitive kinetics , catalytic selectivity , and thermodynamic traps that ruin these reactions in the real world.

Phase 1: The "Moisture Trap" (Urea Contamination)

Symptom: The reaction mixture is bubbling, or a white, insoluble precipitate has formed. Yield is low despite full consumption of the isocyanate.

Q: Why is my product contaminated with urea even though I used "anhydrous" solvents? A: Isocyanates are water scavengers. The reaction with water is often kinetically faster than with hindered alcohols, especially in the absence of a selective catalyst.

The Mechanism of Failure:

-

Hydrolysis: Water attacks the isocyanate to form unstable carbamic acid.

-

Decarboxylation: Carbamic acid decomposes into a primary amine and

(the source of the bubbles). -

Urea Formation: The newly formed amine is a potent nucleophile—much stronger than your alcohol—and instantly reacts with remaining isocyanate to form a symmetric urea (

).

The Fix:

-

Quantify Dryness: "Anhydrous" from a bottle is insufficient once opened. Solvents must contain <500 ppm water (ideally <100 ppm) to favor urethane formation.

-

Protocol: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

-

Inert Atmosphere: Always run under

or Argon balloon; atmospheric moisture is sufficient to ruin the stoichiometry.

Figure 1: The Competitive Landscape. Note that the amine generated in the parasitic pathway consumes a second equivalent of isocyanate, effectively doubling the stoichiometry error.

Phase 2: Catalyst Optimization (Speed vs. Selectivity)

Symptom: Reaction is sluggish (days) or requires high heat, which degrades the starting material.

Q: I am using TEA (Triethylamine) or Pyridine, but the reaction is too slow. Should I heat it? A: Avoid excessive heat (>80°C) if possible. Standard bases like TEA are often too weak for hindered substrates. You need a Lewis Acid or a "Super Base" catalyst.

Catalyst Selection Matrix:

| Catalyst Class | Example | Mechanism | Best Use Case |

| Organotin (Standard) | DBTL (Dibutyltin dilaurate) | Dual activation: Polarizes NCO (electrophile) and OH (nucleophile). | General purpose. High activity but toxic.[1][2] |

| Zirconium (Selective) | Zr(IV) Chelates | Insertion mechanism. | High Selectivity: Prefers OH over Water. Best for "wet" systems or green chemistry. |

| Tertiary Amine | DABCO / TEA | Base catalysis (activates alcohol). | Simple primary alcohols. |

| Super Base | DMAP | Nucleophilic catalysis. | Sterically hindered alcohols (tertiary). |

The "Green" Alternative (Zirconium): Recent studies suggest Zirconium chelates are superior to Tin (DBTL) in moist environments because they do not catalyze the NCO-Water reaction as aggressively as Tin does [1][2].

Protocol: Catalyst Screening

-

Standard Load: 0.1 mol% to 1.0 mol%.

-

Order of Addition: Dissolve Isocyanate and Catalyst in solvent first. Add Alcohol last (dropwise) to control exotherm and local concentration.

Phase 3: The "Gunk" Factor (Side Reactions)

Symptom: TLC shows the starting material is gone, but the isolated yield is low. NMR shows complex aliphatic regions.

Q: What happened to my product? A: You likely formed Allophanates or Isocyanurates .

If you heat a urethane product in the presence of excess isocyanate, the urethane nitrogen (which still has one proton) acts as a nucleophile, attacking another isocyanate molecule.

-

Urethane + Isocyanate

Allophanate (Branching/Crosslinking).[3] -

3 x Isocyanate

Isocyanurate (Trimerization ring).

Troubleshooting Checklist:

-

Temperature: Keep reaction

. Allophanate formation becomes significant >100°C [3].[3] -

Stoichiometry: Do not use a large excess of isocyanate. If the alcohol is valuable, use 1.1 eq of Isocyanate. If the Isocyanate is valuable, use excess Alcohol.

-

Quench: Quench the reaction with a small amount of Methanol (to scavenge excess NCO) before workup to prevent side reactions during concentration.

Figure 2: Thermal degradation pathways. Avoiding excess heat and isocyanate prevents the "Gunk" factor.

Phase 4: Steric Hindrance (Tertiary Alcohols)

Symptom: Primary alcohols work fine, but my tertiary alcohol substrate yields <10%.

Q: How do I force a bulky alcohol to react? A: Sterics block the nucleophilic attack. You must increase the electrophilicity of the isocyanate or the nucleophilicity of the alcohol significantly.

Advanced Protocol for Hindered Substrates:

-

Solvent: Switch to non-polar solvents like Toluene or Dichloromethane (if solubility permits). Polar solvents (DMF/DMSO) can solvate the nucleophile, actually reducing its reactivity in some cases, though they are often used for solubility. Toluene often allows for higher temperatures without decomposition.

-

Catalyst: Switch to DBTL (high load, 1-2 mol%) or Zn(IV) .

-

Concentration: Run the reaction at high concentration (1M - 2M) to drive kinetics.

-

Pressure: In extreme cases, high-pressure vessels (sealed tube) at 80-90°C can force the coupling.

References

-

Werner, J. (2012). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner Blank. Link

- Florio, M. E. (2016). Polyurethanes: Science, Technology, Markets, and Trends. Wiley.

-

Pilch-Pitera, B. (2005).[4] Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Progress in Organic Coatings. Link

-

Rand, L., et al. (1965). Reaction of Isocyanates with Alcohols. Journal of Applied Polymer Science. (Kinetics of competitive reactions).[5]

Sources

- 1. wernerblank.com [wernerblank.com]

- 2. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 3. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

Technical Support Center: Purification of Isocyanate-Functionalized Intermediates

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of isocyanate-functionalized intermediates. Recognizing the unique challenges posed by the high reactivity of the isocyanate group, this document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. The aim is to provide not just procedural steps, but the underlying scientific principles to empower researchers to make informed decisions during their purification workflows.

Foundational Knowledge: Understanding Isocyanate Reactivity

The isocyanate functional group (-N=C=O) is highly electrophilic, making it susceptible to reaction with a wide range of nucleophiles. This reactivity is the cornerstone of polyurethane chemistry but also presents significant challenges during purification.

dot

Caption: Common reactions of isocyanates leading to impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude isocyanate-functionalized intermediate?

A1: Impurities typically arise from side reactions of the highly reactive isocyanate group or from unreacted starting materials.[1] Common culprits include:

-

Substituted Ureas: Formed from the reaction of the isocyanate with the starting amine. This is often a major byproduct if the stoichiometry is not carefully controlled.[2]

-

Oligomers and Polymers: Isocyanates can self-react, especially when exposed to heat or certain catalysts, to form dimers (uretidinones), trimers (isocyanurates), and higher-order oligomers.[3]

-

Carbamates (Urethanes): If an alcohol was used as a solvent or is present as an impurity, it will react with the isocyanate to form a urethane.[2]

-

Unreacted Starting Materials: Such as the parent amine or phosgene derivatives (if using that synthetic route).[4]

-

Hydrolysis Products: Reaction with adventitious water forms an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a disubstituted urea.

Q2: How do I choose the right purification method for my isocyanate intermediate?

A2: The choice of purification method depends on the thermal stability, volatility, and solubility of your compound, as well as the nature of the impurities.

dot

Caption: Decision tree for selecting a purification method.

| Purification Method | Pros | Cons | Best For... |

| Vacuum Distillation | - Excellent for removing non-volatile impurities.- Scalable for large quantities. | - Requires thermal stability of the isocyanate.- Risk of oligomerization at high temperatures.[3] | Thermally stable, volatile isocyanates with non-volatile impurities.[5] |

| Crystallization | - Can yield very high purity products.- Good for removing isomeric or closely related impurities. | - Dependent on the compound being a solid.- Potential for product loss in the mother liquor. | Solid isocyanates that have different solubility profiles from their impurities.[6] |

| Flash Chromatography | - Excellent separation based on polarity.- Applicable to a wide range of compounds. | - Requires strictly anhydrous conditions.- Potential for reaction with silica gel (acidic).- Can be difficult to scale up. | Non-volatile or thermally sensitive isocyanates where impurities have different polarities. |

| Solvent Extraction | - Good for removing highly polar or non-polar impurities.- Can be a gentle, non-thermal method. | - Limited separation power for similar compounds.- Requires immiscible solvent systems. | Crude mixtures where impurities have significantly different solubilities than the desired product.[7] |

Q3: My isocyanate seems to be degrading on the silica gel column. What's happening and how can I prevent it?

A3: Standard silica gel is slightly acidic and contains surface silanol groups (-Si-OH) and adsorbed water. These can react with your isocyanate, leading to the formation of ureas (from water) and urethanes (from silanols), which then remain bound to the column.

Solutions:

-

Use Neutralized Silica: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent) and then re-equilibrate with your anhydrous mobile phase. This neutralizes the acidic sites.

-

Dry Your Silica and Solvents: Dry the silica gel in a vacuum oven at >120°C for several hours before use. Use anhydrous solvents for your mobile phase to minimize water content.

-

Work Quickly: Do not let the purified isocyanate sit on the column for extended periods. Load your sample and elute it as quickly as is practical for good separation.[8]

Troubleshooting Guides

Troubleshooting Distillation

| Problem Observed | Potential Cause | Recommended Solution |

| Product is not distilling at the expected temperature/pressure. | 1. Inaccurate pressure reading.2. Presence of high-boiling impurities altering the vapor pressure. | 1. Verify your vacuum gauge is working correctly.2. Consider a pre-purification step (e.g., filtration) to remove polymeric residues. |